2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. It was first synthesized in the 1970s and has since been widely used in the medical field. In
Mechanism of Action
Diflunisal works by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. Specifically, it inhibits the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. By inhibiting COX, Diflunisal reduces inflammation and pain.
Biochemical and Physiological Effects:
Diflunisal has both biochemical and physiological effects on the body. Biochemically, it inhibits the production of prostaglandins by blocking the COX enzyme. Physiologically, it reduces inflammation and pain, as well as fever. In addition, Diflunisal has been shown to have antioxidant properties, which may be beneficial in the treatment of certain conditions such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using Diflunisal in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied and is widely used in the medical field, which makes it a reliable tool for scientific research. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific conditions being studied.
Future Directions
There are several future directions for the study of Diflunisal. One area of research is its potential use in the treatment of Alzheimer's disease. Studies have shown that Diflunisal may be able to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of research is its potential use in the treatment of certain types of cancer. Studies have shown that Diflunisal may be able to inhibit the growth of cancer cells and reduce the risk of cancer recurrence. Finally, there is ongoing research into the development of new and more effective 2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamides, including Diflunisal derivatives, which may have improved efficacy and safety profiles.
Conclusion:
In conclusion, Diflunisal is a widely used 2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamide that has been extensively studied for its anti-inflammatory and analgesic properties. It works by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. Diflunisal has both biochemical and physiological effects on the body and is a reliable tool for scientific research. There are several future directions for the study of Diflunisal, including its potential use in the treatment of Alzheimer's disease and certain types of cancer, as well as the development of new and more effective 2-[(4-chlorophenyl)thio]-N-(2,4-difluorophenyl)acetamides.
Synthesis Methods
The synthesis of Diflunisal involves the reaction of 4-chlorothiophenol with 2,4-difluorobenzoyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to form Diflunisal. The overall reaction is as follows:
Scientific Research Applications
Diflunisal has been extensively studied in scientific research for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions such as osteoarthritis, rheumatoid arthritis, and gout. In addition, Diflunisal has also been studied for its potential use in the treatment of Alzheimer's disease and certain types of cancer.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NOS/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSHORHWKKWRIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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